2-Chloro-5-fluoro-4-methylphenylboronic acid

Description

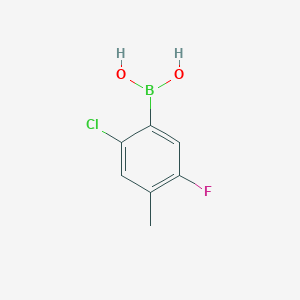

2-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: Not explicitly listed; molecular formula: C₇H₇BClFO₂, monoisotopic mass: 188.02116 Da) is a halogenated arylboronic acid derivative characterized by a boronic acid group (-B(OH)₂) attached to a benzene ring substituted with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at positions 2, 5, and 4, respectively . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl motifs . Its structural features—electron-withdrawing halogens and a methyl group—enhance its reactivity and selectivity in coupling reactions. Patent records indicate significant industrial interest, with 12 patents referencing its use in organic synthesis .

Properties

IUPAC Name |

(2-chloro-5-fluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHMSFKHEOXELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240324 | |

| Record name | B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612184-35-6 | |

| Record name | B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1612184-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-fluoro-4-methylphenylboronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our this compound) transfers its organic group to the transition metal catalyst. This is a key step in the SM cross-coupling reaction.

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound. This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effect of this reaction is the formation of a new carbon–carbon bond.

Pharmacokinetics

The compound is known to be relatively stable and readily prepared. These properties suggest that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction. This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry.

Action Environment

The action of this compound is influenced by several environmental factors. The SM cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions.

Biochemical Analysis

Biochemical Properties

For instance, they are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The nature of these interactions is typically covalent, with the boronic acid forming a bond with a hydroxyl group on the biomolecule.

Cellular Effects

Boronic acids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

In the context of Suzuki–Miyaura cross-coupling, boronic acids participate in a transmetalation process, where they are transferred from boron to palladium

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade easily

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Boronic acids can potentially interact with various transporters or binding proteins.

Biological Activity

2-Chloro-5-fluoro-4-methylphenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist of chemokine receptors and its application in cancer treatment. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

1. Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property enhances its utility in biological applications, particularly in drug design targeting various receptors and enzymes.

This compound has been studied for its role as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and cancer progression. The compound has shown promising results in inhibiting the activation of these receptors, thereby reducing inflammation and potentially hindering tumor growth.

Table 1: Inhibition Potency Against CXCR1/2

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | 38 | Noncompetitive antagonist |

| SX-517 | 60 | Noncompetitive antagonist |

3. Anticancer Activity

Recent studies have demonstrated the anticancer potential of boronic acids, including this compound. In vitro assays against various cancer cell lines have shown that this compound exhibits anti-proliferative activity .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| LAPC-4 (Prostate cancer) | 0.45 | 72 hours |

| PC-3 (Prostate cancer) | 0.60 | 72 hours |

| HepG2 (Liver cancer) | 0.80 | 72 hours |

Case Study 1: In Vivo Model

In a murine model, administration of this compound resulted in significant inhibition of inflammation induced by chemokines. The study highlighted the compound's potential to act as an effective therapeutic agent in conditions characterized by excessive inflammatory responses.

Case Study 2: Prostate Cancer Treatment

In a comparative study involving various non-steroidal antiandrogens (NSAAs), compounds similar to this compound were evaluated for their selectivity and potency against prostate cancer cell lines. Results indicated that the introduction of fluorine in the ortho position significantly enhanced anti-proliferative activity, suggesting a structure-activity relationship that could guide future drug design efforts.

5. Conclusion

The biological activity of this compound demonstrates its potential as a therapeutic agent, particularly in inflammatory diseases and cancer treatment. Its ability to inhibit key chemokine receptors and show anti-proliferative effects against various cancer cell lines positions it as a promising candidate for further research and development.

6. Future Directions

Further investigations are warranted to explore the full therapeutic potential of this compound, including:

- Detailed pharmacokinetic studies.

- Exploration of combination therapies with existing anticancer agents.

- Assessment of long-term effects and safety profiles in clinical settings.

The findings thus far underscore the importance of boronic acids in drug discovery and their potential applications in treating complex diseases such as cancer and inflammatory disorders.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Reactivity and Electronic Profiles

- Electronic Effects: The 2-Cl and 5-F substituents create an electron-deficient aromatic ring, enhancing the boronic acid’s electrophilicity in cross-coupling reactions compared to non-halogenated analogues like 2-Methyl-5-fluorophenylboronic acid .

- Steric Effects : The 4-CH₃ group introduces moderate steric hindrance, which can slow reaction rates compared to smaller substituents (e.g., F or Cl) but improves regioselectivity .

- Solubility: Unlike methoxy-substituted derivatives (e.g., 2-Chloro-5-methoxy-4-methylphenylboronic acid), the target compound has lower solubility in polar solvents due to its non-polar CH₃ group .

Industrial and Research Relevance

- Patent Activity: With 12 patents, this compound surpasses analogues like 2-Chloro-4-fluoro-5-methylbenzoic acid (12 patents, but non-boronic acid) in synthetic utility .

- Cost and Availability : Derivatives with trifluoromethyl groups (e.g., 2-Chloro-5-(trifluoromethyl)phenylboronic acid) are priced higher (¥2,600–8,800/g) due to complex synthesis, whereas the methyl-substituted target compound is more cost-effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.